2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that has garnered significant interest in various scientific fields This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a benzo[d]imidazole core, linked via a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine precursor, which is then chlorinated to introduce the chlorine atoms at the 3 and 6 positions. This chlorinated intermediate is subsequently reacted with a benzo[d]imidazole derivative under conditions that promote the formation of the thioether linkage. Typical reaction conditions include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the imidazo[1,2-a]pyridine ring or the benzo[d]imidazole core.
Substitution: The chlorine atoms on the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Ammonia, thiols, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine or benzo[d]imidazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-1H-benzo[d]imidazole
- 2-(((3,5-dichloropyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- 2-(((3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to the presence of two chlorine atoms on the imidazo[1,2-a]pyridine ring, which enhances its reactivity and potential for diverse chemical modifications. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3,6-dichloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4S/c16-9-5-6-13-18-12(14(17)21(13)7-9)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXEOWLIPVOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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